(2S)-2-amino-N,N,3,3-tetramethylbutanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-N,N,3,3-tetramethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-8(2,3)6(9)7(11)10(4)5/h6H,9H2,1-5H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLVEAXQSUHALO-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2s 2 Amino N,n,3,3 Tetramethylbutanamide
Established Synthetic Routes and Precursors
The primary precursor for the synthesis of (2S)-2-amino-N,N,3,3-tetramethylbutanamide is L-tert-leucine. The synthesis of L-tert-leucine itself can be achieved through various methods, including enzymatic reductive amination of trimethylpyruvic acid. researchgate.netrsc.org Once L-tert-leucine is obtained, the main challenge lies in the formation of the N,N-dimethylamide bond without compromising the stereochemical integrity of the chiral center.
Classical Approaches to Amide Formation
Classical amide bond formation involves the activation of the carboxylic acid group of an N-protected L-tert-leucine, followed by coupling with dimethylamine (B145610). The steric bulk of the tert-butyl group in L-tert-leucine makes this a sterically hindered coupling, often requiring more robust coupling reagents to achieve satisfactory yields.
Common coupling reagents that have proven effective for sterically hindered amide synthesis include uronium- and phosphonium-based reagents. nih.govbachem.compeptide.com
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : A highly efficient coupling reagent often used in solid-phase and solution-phase peptide synthesis. It is particularly effective for coupling N-methylated amino acids and other sterically demanding systems. bachem.compeptide.com
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) : A third-generation uronium-type coupling reagent with reactivity comparable to HATU. It is considered a safer alternative to benzotriazole-based reagents. bachem.comluxembourg-bio.com
The general approach involves the protection of the amino group of L-tert-leucine, typically with a Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) group, to prevent side reactions. The protected amino acid is then activated with the chosen coupling reagent in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), followed by the addition of dimethylamine. The final step is the removal of the protecting group to yield the desired product. A major concern in this process is the potential for racemization of the chiral center, which can be minimized by careful selection of coupling reagents, additives (like HOBt or Oxyma Pure), and reaction conditions. rsc.orgnih.govthieme-connect.de
| Coupling Reagent | Typical Base | Key Advantages for Hindered Coupling |
|---|---|---|
| HATU | DIPEA | High reactivity, effective for N-methylated and hindered amino acids. bachem.compeptide.com |
| COMU | DIPEA | High efficiency, safer alternative to HOBt/HOAt-based reagents. bachem.comluxembourg-bio.com |
| PyBOP | DIPEA | Good for sterically hindered couplings with reduced racemization. nih.gov |
Introduction of the (2S)-Amino Functionality
The (2S)-amino functionality originates from the starting material, L-tert-leucine. The key challenge is to preserve this stereochemistry throughout the synthetic sequence. The α-proton of the amino acid is susceptible to epimerization under basic conditions, especially when the carboxylic acid is activated. thieme-connect.de
Strategies to mitigate racemization include:
Use of racemization-suppressing additives: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) are often used in conjunction with coupling reagents. bachem.com
Careful control of reaction conditions: Lower temperatures and shorter reaction times can help to minimize racemization. nih.gov
Choice of protecting group: The nature of the N-protecting group can influence the susceptibility to racemization.
Stereoselective Synthesis of this compound
Stereoselective methods aim to establish the chiral center during the synthesis, providing an alternative to starting from enantiopure L-tert-leucine.
Chiral Auxiliary-Mediated Strategies
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of this compound, a chiral auxiliary could be used to introduce the amino group stereoselectively.
A plausible strategy would involve the use of an Evans oxazolidinone or a pseudoephedrine-based chiral auxiliary. wikipedia.orgnih.gov For instance, an achiral precursor like 3,3-dimethyl-2-oxobutanoic acid could be coupled to a chiral auxiliary. Subsequent stereoselective amination of the α-position, followed by cleavage of the auxiliary, would yield an enantiomerically enriched amino acid derivative, which could then be converted to the final amide.
| Chiral Auxiliary | General Approach | Key Features |
|---|---|---|
| Evans Oxazolidinones | Stereoselective alkylation or amination of an N-acylated auxiliary. wikipedia.org | High diastereoselectivity, well-established methods for cleavage. |
| Pseudoephedrine | Diastereoselective alkylation of a glycinamide (B1583983) enolate. nih.gov | Can be used to synthesize α-amino acids. |
| (R)-Phenylglycine Amide | Used in asymmetric Strecker synthesis. researchgate.net | Can lead to high diastereomeric ratios. |
Asymmetric Catalytic Approaches for Enantioselective Production
Asymmetric catalysis offers a more atom-economical approach to establishing the desired stereocenter. While direct asymmetric catalytic amidation to form the target molecule is not widely reported, related transformations provide a basis for potential routes. For example, the asymmetric reductive amination of a suitable keto-ester precursor could be achieved using a chiral catalyst. wikipedia.org
Another approach could involve the asymmetric hydroamidation of an α,β-unsaturated precursor. Recent advances have shown the potential for copper-catalyzed asymmetric reductive amidation of α,β-unsaturated carboxylic acids to produce β-chiral amides, which could potentially be adapted. nih.gov
Chemoenzymatic Synthesis and Biocatalysis
Chemoenzymatic and biocatalytic methods offer green and highly selective alternatives for the synthesis of chiral compounds.
Lipase-Catalyzed Amidation: Lipases are known to catalyze the formation of amide bonds. nih.govnih.govmdpi.com A potential route could involve the lipase-catalyzed amidation of an L-tert-leucine ester with dimethylamine. The reaction conditions, such as the choice of lipase (B570770), solvent, and temperature, would be crucial for achieving high conversion and preventing racemization. Novozym 435 (immobilized Candida antarctica lipase B) is a commonly used and robust lipase for such transformations. nih.govmdpi.com
Nitrile Hydratase in Synthesis: Nitrile hydratases (NHases) catalyze the hydration of nitriles to amides. nih.govresearchgate.netthieme-connect.dewikipedia.org A chemoenzymatic route could involve the synthesis of the corresponding α-aminonitrile, (2S)-2-amino-3,3-dimethylbutanenitrile, followed by stereoselective hydration using a nitrile hydratase. The substrate specificity and stereoselectivity of the nitrile hydratase would be critical for the success of this approach.
| Enzyme Class | Potential Application | Key Considerations |
|---|---|---|
| Lipase | Direct amidation of L-tert-leucine or its ester with dimethylamine. nih.govnih.gov | Enzyme stability, substrate specificity, reaction conditions to avoid racemization. |
| Nitrile Hydratase | Hydration of (2S)-2-amino-3,3-dimethylbutanenitrile to the corresponding amide. researchgate.netthieme-connect.de | Enzyme's stereoselectivity and tolerance for the aminonitrile substrate. |
Novel and Sustainable Synthetic Protocols
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov For the synthesis of this compound from L-tert-leucine and dimethylamine, these principles can be applied to overcome the limitations of conventional methods, such as those using carbodiimides (e.g., EDC) or acyl chlorides, which suffer from poor atom economy and produce substantial waste. ucl.ac.uk
Catalytic Direct Amidation: A primary goal of green amide synthesis is to replace stoichiometric activators with catalytic alternatives that promote the direct condensation of a carboxylic acid and an amine, with water as the only theoretical byproduct. dur.ac.uk This approach significantly improves the process mass intensity (PMI). Various catalytic systems have been developed for this purpose:
Boronic Acid Catalysis: Arylboronic acids, such as 3,4,5-trifluorophenylboronic acid, have been shown to effectively catalyze the direct amidation of amino acid derivatives. researchgate.net These reactions can proceed at moderate temperatures (e.g., 65-68 °C), which helps in avoiding racemization of the chiral center, a critical aspect for synthesizing the enantiopure (2S) target compound. dur.ac.ukresearchgate.net
Lewis Acid Catalysis: Metal-based Lewis acids, including those of titanium (e.g., TiF₄) and zirconium, or metal-free boron Lewis acids (e.g., B(OCH₂CF₃)₃), can activate the carboxylic acid group of L-tert-leucine for direct reaction with dimethylamine. nih.govrsc.org These methods often allow for the amidation of unprotected amino acids, simplifying the synthetic sequence by eliminating the need for protecting groups on the α-amino moiety. nih.govrsc.org
Enzymatic Catalysis: Biocatalysis represents a highly sustainable strategy. Enzymes, particularly lipases like Candida antarctica lipase B (CALB), can catalyze amide bond formation under mild conditions and often in greener solvents like cyclopentyl methyl ether (CPME) or even solvent-free systems. nih.govresearchgate.net This enzymatic approach offers high chemo- and enantioselectivity, generating the final product with excellent purity and minimizing downstream purification efforts. nih.govnih.gov
The table below compares a traditional synthesis pathway with potential green catalytic alternatives for producing this compound, highlighting key sustainability metrics.
| Parameter | Traditional Method (EDC/HOBt Coupling) | Green Catalytic Method (e.g., Boronic Acid) | Green Biocatalytic Method (e.g., Lipase) |
|---|---|---|---|
| Reagents | L-tert-leucine, Dimethylamine, EDC, HOBt | L-tert-leucine, Dimethylamine | L-tert-leucine, Dimethylamine |
| Activator/Catalyst | Stoichiometric EDC/HOBt | Catalytic Arylboronic Acid (5-10 mol%) | Immobilized Lipase (e.g., CALB) |
| Byproducts | Dicyclohexylurea (DCU), HOBt-adducts | Water | Water |
| Solvent | Chlorinated solvents (DCM) or DMF | Toluene, TAME (with water removal) | Green solvents (CPME) or solvent-free |
| Atom Economy | Low | High | High |
| Temperature | 0 °C to Room Temp. | 65-110 °C | 40-60 °C |
| Waste Profile | High (stoichiometric byproducts) | Low (only water) | Very Low (recyclable enzyme) |
Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, especially for the synthesis of active pharmaceutical ingredients (APIs) and chiral intermediates like this compound. whiterose.ac.ukresearchgate.netnih.gov
Advantages for Amide Synthesis:
Enhanced Safety: Amide bond formation can be highly exothermic, and some reagents or intermediates (e.g., acyl azides) can be hazardous on a large scale. vapourtec.com The small internal volume of flow reactors minimizes the amount of energetic material present at any given time, drastically improving safety. vapourtec.com
Precise Process Control: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and yields. The superior heat and mass transfer in microreactors can accelerate reactions and suppress side-product formation. researchgate.net
Scalability and Automation: Scaling up a flow process involves running the system for a longer duration or "numbering up" by running parallel reactors, which is often more straightforward than scaling up batch reactors. rsc.org These systems are also amenable to full automation, integrating reaction, workup, and purification steps. uc.pt
A conceptual continuous flow process for the synthesis of this compound could be designed as follows: A solution of L-tert-leucine and a suitable activating agent (or a heterogeneous catalyst packed in a column) is fed into the system by one pump, while a solution of dimethylamine is introduced by a second pump. The streams converge at a T-mixer before entering a heated packed-bed or coil reactor where the amide bond is formed. The emerging product stream can then pass through in-line purification modules, such as scavenger resins or liquid-liquid separators, to yield the pure product continuously. thieme-connect.deresearchgate.net
The table below outlines key parameters for a hypothetical continuous flow setup for this synthesis.
| Parameter | Description | Typical Range/Value |
|---|---|---|
| Reactor Type | Packed-Bed Reactor (with immobilized catalyst) or Heated Coil Reactor | Stainless Steel / PFA tubing |
| Pump System | High-Pressure Liquid Chromatography (HPLC) pumps or syringe pumps | 0.1 - 10 mL/min |
| Temperature | Controlled via external heating unit (e.g., oil bath, heating block) | 80 - 150 °C |
| Pressure | Maintained by a back-pressure regulator to keep solvents above boiling point | 10 - 20 bar |
| Residence Time | Controlled by reactor volume and total flow rate | 2 - 30 minutes |
| Catalyst | Packed bed of immobilized enzyme, Lewis acid on a solid support, or homogeneous catalyst | e.g., CALB on resin, Boronic acid |
| In-line Purification | Solid-phase scavenger columns to remove excess reagents or byproducts | e.g., Acid scavenger for unreacted amine |
| Solvent | High-boiling point, green solvents compatible with the reaction | Toluene, Anisole, CPME |
By leveraging these advanced synthetic protocols, the production of this compound can be transformed into a more efficient, safer, and sustainable process, aligning with the modern demands of the chemical and pharmaceutical industries.
Chemical Reactivity and Derivatization of 2s 2 Amino N,n,3,3 Tetramethylbutanamide
Transformations of the Amide Functional Group
The N,N,3,3-tetramethylbutanamide moiety is characterized by a high degree of steric hindrance around the carbonyl group, which significantly influences its reactivity. Both the gem-dimethyl group on the alpha-carbon and the two N-methyl groups contribute to this steric bulk, rendering the amide bond exceptionally stable.
Hydrolysis and Amide Bond Modifications
The hydrolysis of the amide bond in (2S)-2-amino-N,N,3,3-tetramethylbutanamide to its corresponding carboxylic acid, (2S)-2-amino-3,3-dimethylbutanoic acid (L-tert-leucine), is a challenging transformation. Due to the significant steric hindrance, forcing conditions such as prolonged heating with strong acids or bases are typically required. Enzymatic hydrolysis, a milder alternative, may offer a more selective approach, although the substrate scope of relevant amidases would need to be considered. For instance, Acylase I from porcine kidney is known to catalyze the enantioselective hydrolysis of N-acyl L-amino acids, but its efficacy on a sterically hindered tertiary amide like this would require specific investigation.
Modifications of the amide bond short of complete hydrolysis are also conceivable, though similarly challenging. Partial reduction or the introduction of different N-substituents would necessitate overcoming the high activation energy associated with reactions at the sterically encumbered carbonyl center.
Selective Reductions and N-Substitutions
The reduction of the tertiary amide to the corresponding amine, (2S)-N1,N1,3,3-tetramethylbutane-1,2-diamine, can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes. The choice of reagent and reaction conditions would be critical to avoid side reactions, such as reduction of other functional groups that might be present in a more complex derivative.
Direct N-substitution at the amide nitrogen is generally not a feasible reaction pathway for tertiary amides.
Reactions at the Chiral Amino Center
The primary amino group at the chiral center is a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse functionalities while retaining the stereochemical integrity of the molecule.
Acylation, Sulfonylation, and Carbamoylation Reactions
The primary amine readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivatives. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are generally high-yielding and proceed under mild conditions.
Carbamoylation, the reaction with isocyanates, leads to the formation of urea (B33335) derivatives. This reaction is typically efficient and allows for the introduction of a wide range of substituents. The carbamoylation of α-amino groups of amino acids and their derivatives is a well-established transformation.
| Reaction Type | Reagent Class | Product Functional Group |
| Acylation | Acyl Halides, Anhydrides | Amide |
| Sulfonylation | Sulfonyl Halides | Sulfonamide |
| Carbamoylation | Isocyanates | Urea |
Amine Alkylation and Formation of Quaternary Salts
The primary amino group can be alkylated using alkyl halides. Mono-alkylation can be achieved under carefully controlled conditions, while exhaustive alkylation with excess alkylating agent, often in the presence of a base, leads to the formation of a quaternary ammonium (B1175870) salt. The reaction of a neutral amine with an alkyl halide to produce a quaternary ammonium salt is known as the Menschutkin reaction, which is a type of bimolecular nucleophilic substitution (SN2) reaction. The choice of solvent can influence the reaction rate, with polar solvents generally favoring the stabilization of the transition state.
The formation of quaternary ammonium salts imparts a permanent positive charge to the nitrogen atom, significantly altering the molecule's physical and chemical properties. These salts are known for their stability and have applications in various fields, including as phase-transfer catalysts and antimicrobials.
| Alkylation Level | Reagent | Conditions | Product |
| Mono-alkylation | Alkyl Halide (1 eq.) | Base, controlled temperature | Secondary Amine |
| Di-alkylation | Alkyl Halide (>2 eq.) | Base | Tertiary Amine |
| Quaternization | Alkyl Halide (excess) | Base | Quaternary Ammonium Salt |
Derivatization for Complex Molecular Scaffolds
The chiral nature of this compound makes it a valuable building block in asymmetric synthesis. The primary amine can serve as a nucleophile in various carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, it can be used in the synthesis of chiral ligands for metal-catalyzed reactions or as a chiral auxiliary to control the stereochemistry of reactions at other sites in a molecule. The development of modular protocols for the synthesis of complex chiral amines often relies on the predictable reactivity of chiral amino compounds. Its derivatives can be incorporated into larger, more complex molecular scaffolds, making it a useful tool for the construction of novel bioactive compounds and materials.
Stereochemical Integrity in Chemical Transformations
The stereochemical stability of the chiral center at the alpha-carbon is a critical aspect of the chemical reactivity of this compound. The bulky tert-butyl group is expected to play a significant role in maintaining the stereochemical integrity of this center during chemical transformations.
In reactions involving the primary amine, such as acylation or alkylation, the stereocenter is generally not expected to be at risk of racemization under standard conditions. The stability of the Cα-H bond, which is not directly involved in these reactions, contributes to the retention of the (S)-configuration. However, conditions that could lead to the formation of a carbanion or a radical at the alpha-carbon could potentially compromise the stereochemical purity.
Table 1: Predicted Stereochemical Outcome in Common Amine Derivatizations
| Reaction Type | Reagent Example | Predicted Stereochemical Outcome at Cα | Rationale |
| Acylation | Acetyl chloride | Retention of (S)-configuration | The reaction occurs at the nitrogen atom, and the conditions are typically not harsh enough to cause epimerization. |
| Reductive Amination | Aldehyde/Ketone + NaBH(OAc)₃ | Retention of (S)-configuration | The reaction proceeds through an iminium ion intermediate, with the reduction occurring at the nitrogen, leaving the chiral center unaffected. |
| Sulfonylation | Tosyl chloride | Retention of (S)-configuration | Similar to acylation, the reaction takes place on the amine functionality without disturbing the adjacent stereocenter. |
It is important to note that while the tert-butyl group provides significant steric shielding, harsh reaction conditions, such as high temperatures or the use of strong bases, could potentially lead to epimerization. The potential for racemization would need to be empirically evaluated for any specific chemical transformation.
Mechanistic Investigations of Key Reactivity Pathways
Due to the limited specific research on this compound, detailed mechanistic investigations of its key reactivity pathways have not been published. However, the reactivity can be inferred from the functional groups present in the molecule: a primary amine, an amide, and a sterically hindered alkyl framework.
The primary amine is the most reactive site for nucleophilic attack and is expected to undergo reactions typical of primary amines. The N,N-dimethylamide is a relatively stable functional group but can undergo hydrolysis under strong acidic or basic conditions, which would likely proceed through a tetrahedral intermediate.
Table 2: Plausible Mechanistic Pathways for Key Reactions
| Reaction | Key Intermediate | Mechanistic Highlights |
| Amine Acylation | Tetrahedral intermediate | The lone pair of the primary amine attacks the electrophilic carbonyl carbon of the acylating agent. Subsequent collapse of the tetrahedral intermediate and loss of a leaving group yields the N-acylated product. |
| Amide Hydrolysis (Acid-Catalyzed) | Protonated carbonyl | Protonation of the amide oxygen activates the carbonyl group towards nucleophilic attack by water. A tetrahedral intermediate is formed, which then breaks down to yield a carboxylic acid and dimethylamine (B145610). |
| Amide Hydrolysis (Base-Catalyzed) | Tetrahedral intermediate | A hydroxide (B78521) ion directly attacks the amide carbonyl carbon, forming a tetrahedral intermediate. Proton transfer and subsequent elimination of the dimethylamide anion would lead to the carboxylate. This pathway is generally less favorable for tertiary amides due to steric hindrance. |
Further empirical studies are necessary to fully elucidate the specific mechanistic pathways and reactivity of this compound. The interplay of its sterically demanding structure and the electronic properties of its functional groups presents a compelling area for future research in organic chemistry.
Applications of 2s 2 Amino N,n,3,3 Tetramethylbutanamide in Asymmetric Catalysis and Synthesis
Utilization as a Chiral Auxiliary in Diastereoselective Reactions
The structural features of (2S)-2-amino-N,N,3,3-tetramethylbutanamide, namely its stereogenic center and sterically demanding tert-butyl and N,N-dimethyl groups, suggest its potential as a chiral auxiliary. In theory, the amide could be coupled to a prochiral substrate, and the bulky substituents would be expected to bias the approach of a reagent from one face, leading to a diastereoselective transformation.
Asymmetric Alkylation and Acylation Reactions
Asymmetric alkylation and acylation reactions are fundamental carbon-carbon and carbon-heteroatom bond-forming reactions. Chiral auxiliaries are frequently employed to control the stereochemistry of enolate alkylation and acylation. Despite the theoretical potential, dedicated studies on the use of this compound as a chiral auxiliary in these specific reaction classes are not found in the published literature. Consequently, no research findings or data tables detailing its performance in terms of diastereoselectivity or chemical yield can be presented.
Stereocontrolled Carbon-Carbon Bond Forming Reactions
Beyond alkylation and acylation, chiral auxiliaries are instrumental in a wide range of stereocontrolled carbon-carbon bond-forming reactions, including aldol (B89426) additions, conjugate additions, and Diels-Alder reactions. The bulky nature of the tert-butyl group in this compound could, in principle, provide effective facial shielding of a prochiral enolate or dienophile. However, a comprehensive search of chemical databases and scientific journals does not yield any specific examples or detailed studies where this compound has been utilized as a chiral auxiliary to control the stereochemical outcome of such reactions.
Design and Efficacy as a Chiral Ligand for Transition Metal-Catalyzed Asymmetric Reactions
The primary amine and amide carbonyl group in this compound offer potential coordination sites for transition metals. Modification of the amino group could lead to the synthesis of bidentate or polydentate chiral ligands. The steric and electronic properties of such ligands would be influenced by the tert-butyl and N,N-dimethyl groups, which could in turn influence the enantioselectivity of a catalyzed reaction.
Ligand Design Principles and Coordination Chemistry
The design of effective chiral ligands is a cornerstone of asymmetric catalysis. Key principles include the creation of a rigid chiral environment around the metal center, the ability to fine-tune steric and electronic properties, and stable coordination to the metal. While these principles could be applied to the design of ligands derived from this compound, there is no available literature that describes the synthesis of such ligands or studies their coordination chemistry with transition metals.
Enantioselective Hydrogenation and Transfer Hydrogenation
Enantioselective hydrogenation and transfer hydrogenation are powerful methods for the synthesis of chiral alcohols, amines, and other reduced products. These reactions are typically catalyzed by transition metal complexes bearing chiral phosphine, diamine, or amino alcohol ligands. A search for the application of ligands derived from this compound in these reactions has not yielded any specific research articles or data. Therefore, no information on their efficacy in terms of enantiomeric excess or catalytic activity can be provided.
Role in Organocatalytic Systems
While the specific compound this compound is not documented as an organocatalyst, the structural motif of chiral amides derived from α-amino acids is a well-established class of organocatalysts. These catalysts are valued for their robustness and modularity, which allows for systematic tuning of their steric and electronic properties to optimize reactivity and selectivity for a given transformation.
Development of Chiral Amide-Based Organocatalysts
The development of chiral amide-based organocatalysts often begins with a chiral amino acid that serves as the stereochemical scaffold. The carboxylic acid and amine functionalities of the amino acid provide convenient handles for chemical modification, allowing for the introduction of various substituents that can influence the catalyst's performance. For instance, the amide nitrogen can be part of a hydrogen-bond-donating group, which can play a crucial role in activating the electrophile and organizing the transition state of the reaction.
In theory, this compound could serve as a precursor for such catalysts. The primary amine could be functionalized to introduce a catalytically active group, while the tertiary amide, with its bulky tert-butyl and N,N-dimethyl groups, would create a specific chiral environment around the active site. This steric hindrance could be advantageous in controlling the facial selectivity of reactions. However, no published research has explored this specific avenue.
Enantioselective Organocatalyzed Transformations
Enantioselective organocatalyzed transformations are a cornerstone of modern synthetic chemistry, providing access to a wide array of chiral molecules that are essential in pharmaceuticals, agrochemicals, and materials science. Chiral amide-based organocatalysts have been successfully applied in a variety of reactions, including but not limited to:
Aldol reactions: The formation of carbon-carbon bonds with control over the stereochemistry of the resulting β-hydroxy carbonyl compounds.
Michael additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Mannich reactions: The synthesis of β-amino carbonyl compounds.
Diels-Alder reactions: The [4+2] cycloaddition to form chiral six-membered rings.
The success of these transformations relies on the ability of the organocatalyst to create a well-defined chiral pocket that preferentially stabilizes the transition state leading to one enantiomer of the product over the other. While derivatives of tert-leucine have been explored in these contexts, the specific contributions of this compound remain an open area for future investigation.
Structural Elucidation and Advanced Conformational Analysis of 2s 2 Amino N,n,3,3 Tetramethylbutanamide and Its Derivatives
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecule's connectivity, its solid-state conformation, and the absolute stereochemistry at the chiral center.
Single Crystal X-ray Diffraction Studies
A single crystal X-ray diffraction study of (2S)-2-amino-N,N,3,3-tetramethylbutanamide would yield a wealth of structural information. Key parameters that would be determined are summarized in the hypothetical data table below. The absolute configuration, stemming from the (2S)-stereocenter, would be confirmed by anomalous dispersion methods, typically by calculating the Flack parameter.
| Hypothetical Crystallographic Data for this compound | |
| Parameter | Expected Value/Information |
| Chemical Formula | C₈H₁₈N₂O |
| Formula Weight | 158.24 g/mol |
| Crystal System | e.g., Orthorhombic |
| Space Group | e.g., P2₁2₁2₁ |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (V) | ų |
| Z (molecules per unit cell) | e.g., 4 |
| Calculated Density (Dc) | g/cm³ |
| R-factor | < 0.05 for a well-refined structure |
| Flack Parameter | Close to 0 for the correct absolute configuration |
This table is illustrative and does not represent published experimental data.
Analysis of Intermolecular Interactions and Crystal Packing
Beyond the structure of a single molecule, X-ray diffraction reveals how molecules arrange themselves in a crystal lattice. This crystal packing is governed by a network of intermolecular interactions. For this compound, one would expect the primary amine to act as a hydrogen bond donor, while the amide oxygen would be a hydrogen bond acceptor. These interactions would likely play a crucial role in the supramolecular assembly. The bulky tert-butyl and N,N-dimethyl groups would also influence the packing efficiency through van der Waals forces.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation
NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. For a molecule with the conformational flexibility of this compound, advanced NMR techniques would be indispensable.
Two-Dimensional NMR Techniques (e.g., NOESY, ROESY) for Spatial Proximity
Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are key experiments for determining which protons are close to each other in space, irrespective of whether they are connected through chemical bonds. For this compound, NOESY/ROESY correlations would be expected between:
Protons of the tert-butyl group and the alpha-proton.
Protons of the N,N-dimethyl groups and the alpha-proton.
Protons of the N,N-dimethyl groups and the tert-butyl group.
The relative intensities of these cross-peaks would provide distance constraints that could be used to build a model of the predominant solution-state conformation.
Dynamic NMR for Conformational Exchange Processes
The bond between the carbonyl carbon and the nitrogen of an amide has a significant double bond character, leading to restricted rotation. In an N,N-dimethylamide, this can result in two distinct signals for the methyl groups at low temperatures, which coalesce into a single signal as the temperature increases and the rotation becomes faster on the NMR timescale. Dynamic NMR (DNMR) studies would allow for the quantification of the energy barrier to this rotation. The steric hindrance from the adjacent tert-butyl group would likely influence this rotational barrier.
| Hypothetical Dynamic NMR Parameters | |
| Process | Technique |
| Amide C-N Bond Rotation | Variable Temperature ¹H NMR |
This table is illustrative and does not represent published experimental data.
Chiroptical Spectroscopy for Stereochemical Insights
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provide information about the stereochemical environment of a molecule. A CD spectrum of this compound would show characteristic Cotton effects, which are directly related to the electronic transitions of its chromophores (e.g., the amide group) within the chiral environment. While these techniques would confirm the molecule's chirality, the interpretation of the spectra to deduce specific conformational details would likely require comparison with theoretical calculations, such as time-dependent density functional theory (TD-DFT).
Circular Dichroism (CD) Spectroscopy for Conformational and Electronic Structure
Circular dichroism (CD) spectroscopy is a powerful tool for investigating the stereochemistry of chiral molecules. For amino acid derivatives, the sign and magnitude of Cotton effects in the CD spectrum are highly sensitive to the conformation of the chromophoric groups, particularly the amide and carboxyl groups.
In the case of this compound, the primary chromophore is the N,N-dimethylamide group. Studies on related N-acetyl amino acid N',N'-dimethylamides indicate that the N,N-dimethylation of the C-terminal amide can alter the conformational preferences compared to unsubstituted amides. While direct CD spectra for the target molecule are not available, data from analogous compounds, such as L-tert-leucine and its derivatives, can provide valuable insights. Typically, L-amino acids and their derivatives exhibit a positive Cotton effect around 200-210 nm, which is associated with the n → π* transition of the carboxyl or amide group. rsc.org The intensity and exact position of this band are influenced by the solvent and the specific nature of the N-terminal and C-terminal modifications.
The bulky tert-butyl group is expected to restrict the conformational freedom around the Cα-Cβ bond, leading to a more defined set of accessible conformations. This restriction would likely result in sharper and more intense CD signals compared to less hindered amino acid amides. The N,N-dimethyl groups on the amide nitrogen introduce further steric constraints and can influence the planarity of the amide bond, which in turn affects the electronic transitions and the resulting CD spectrum.
Table 1: Representative CD Spectral Data for L-Amino Acid Derivatives
| Compound | Solvent | λmax (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Reference |
| L-Alanine Hydantoin | Ethanol | 215 | - | tandfonline.com |
| L-Leucine Hydantoin | Ethanol | 218 | - | tandfonline.com |
| L-Leucine | 1M HCl | ~210 | Positive Cotton Effect | researchgate.net |
This table presents data from related compounds to illustrate typical CD spectral features for L-amino acid derivatives. The exact values for this compound may vary.
Optical Rotatory Dispersion (ORD) Studies
Optical Rotatory Dispersion (ORD) provides complementary information to CD spectroscopy by measuring the change in optical rotation over a range of wavelengths. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is characteristic of the molecule's stereochemistry.
For derivatives of L-amino acids, the ORD curve typically shows a positive Cotton effect, corresponding to the positive CD band in the 200-220 nm region. Studies on tri- and tetra-peptides of leucine (B10760876) have demonstrated that the chiroptical properties are strongly influenced by the conformation of the peptide backbone. rsc.org While this compound is not a peptide, the principles of conformational influence on chiroptical properties remain the same. The bulky tert-butyl and N,N-dimethyl groups are expected to enforce a relatively rigid conformation, which would be reflected in the ORD spectrum. It is anticipated that this compound would exhibit a plain positive ORD curve at longer wavelengths, developing into a positive Cotton effect as it approaches the amide n → π* transition. researchgate.net
Table 2: Optical Rotation Data for L-tert-leucine
| Compound | Conditions | Specific Rotation [α] | Reference |
| L-tert-Leucine | 20°C, D-line, c = 3 in H₂O | -9.5° |
This table provides the specific rotation for the parent amino acid, L-tert-leucine. The derivatization to the N,N-dimethylamide would alter this value, but the stereochemical configuration remains the same.
Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) for Vibrational Stereochemistry
Vibrational optical activity (VOA) techniques, including Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), offer detailed insights into the three-dimensional structure of chiral molecules in solution. rsc.org These methods are particularly sensitive to the conformational subtleties of molecules. researchgate.net
For this compound, the VCD and ROA spectra would be dominated by vibrations of the amide group (Amide I, II, and III bands), as well as C-H bending and stretching modes of the tert-butyl and N,N-dimethyl groups. The Amide I band (primarily C=O stretch) is particularly informative for conformational analysis in amides and peptides. nih.gov The N,N-dimethylation removes the N-H bond, so the Amide II band (typically a mix of N-H bend and C-N stretch) will have a different character, being primarily C-N stretching.
VCD is highly sensitive to the coupling between different vibrational modes and their spatial arrangement. nih.gov The bulky tert-butyl group in this compound would likely lead to distinct VCD signatures for the C-H bending modes, which could be used to probe the preferred rotameric state around the Cα-Cβ bond. mdpi.com
ROA, being sensitive to chirality and the polarizability of functional groups, would provide complementary information. wikipedia.orgresearchgate.net The technique is particularly adept at probing the stereochemistry of the molecular backbone and side chains. researchgate.net The ROA spectrum of this compound would be expected to show characteristic signals in the fingerprint region (below 1500 cm⁻¹) corresponding to the chiral center and the sterically hindered groups.
Table 3: Typical Vibrational Frequencies for Amide Groups
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Description |
| Amide I | 1630-1680 | C=O stretch |
| Amide II (in tertiary amides) | ~1500-1550 | C-N stretch |
| Amide III | 1250-1350 | C-N stretch and N-H bend (modified in tertiary amides) |
This table provides general frequency ranges for amide vibrations. The precise frequencies for this compound would be influenced by its specific conformation and electronic environment.
Gas-Phase Conformational Analysis (e.g., Electron Diffraction)
Gas-phase studies, such as those using electron diffraction, provide information on the intrinsic conformational preferences of a molecule, free from solvent effects. nih.gov For this compound, such an analysis would reveal the preferred dihedral angles of the molecular backbone and the geometry of the N,N-dimethylamino group.
Studies on related N,N-dimethylated compounds, like N,N-dimethylaniline, have shown that the geometry around the nitrogen atom can be nearly planar due to p-π conjugation with adjacent π-systems. researchgate.net In the case of an amide, the nitrogen lone pair participates in resonance with the carbonyl group, leading to a planar or near-planar arrangement of the amide bond. The presence of two methyl groups on the nitrogen can introduce steric strain that may lead to some pyramidalization at the nitrogen atom and twisting of the amide bond.
Theoretical calculations on N,N-dimethylamides have explored the rotational barriers and conformational equilibria. osti.gov For this compound, the major conformational degrees of freedom would be the rotation around the Cα-C(O) and Cα-N bonds. The bulky tert-butyl group would significantly restrict the allowed conformational space. Gas-phase electron diffraction could precisely determine key bond lengths, bond angles, and dihedral angles, providing a definitive picture of the dominant conformer(s) in the gas phase.
Table 4: Selected Structural Parameters of N,N-Dimethylated Compounds from Gas-Phase Studies
| Compound | Parameter | Value | Reference |
| N,N-Dimethylaniline | C-N(Me) bond length | 1.460 Å | researchgate.net |
| N,N-Dimethylaniline | C(ipso)-N bond length | 1.396 Å | researchgate.net |
| Dimeric dimethylamidogallane | N-C bond length | 1.48-1.50 Å | researchgate.net |
| (Dimethylamino)halogenosilanes | N-C bond length | ~1.45 Å | rsc.org |
This table presents data from related N,N-dimethylated compounds to provide an indication of expected bond lengths. The specific parameters for this compound will be influenced by the adjacent carbonyl and tert-butyl groups.
Theoretical and Computational Chemistry Studies on 2s 2 Amino N,n,3,3 Tetramethylbutanamide
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, CD/ORD spectra)
There are no published theoretical studies that predict the spectroscopic properties of (2S)-2-amino-N,N,3,3-tetramethylbutanamide. This includes the absence of computationally predicted Nuclear Magnetic Resonance (NMR) chemical shifts, Circular Dichroism (CD) spectra, or Optical Rotatory Dispersion (ORD) spectra.
Computational Studies of Reaction Mechanisms and Transition States
Extensive searches of publicly available scientific literature and databases did not yield specific computational studies on the reaction mechanisms and transition states involving this compound. While theoretical investigations are common for understanding chemical reactivity, research focusing on the specific mechanistic pathways and the energetics of transition states for this particular compound does not appear to be published.
Generally, computational studies in this area would employ quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio calculations, to model the potential energy surface of a reaction. Such studies would aim to identify the lowest energy pathways for chemical transformations, characterize the geometry and energy of transition state structures, and calculate activation energies. This information is crucial for predicting reaction kinetics and understanding the underlying factors that control selectivity. However, no such specific data could be located for this compound.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Similarly, a comprehensive review of the scientific literature revealed no specific molecular dynamics (MD) simulations focused on the dynamic behavior and solvent effects of this compound.
Molecular dynamics simulations are a powerful computational tool used to study the time-dependent behavior of molecules. For a compound like this compound, MD simulations could provide insights into its conformational flexibility, intramolecular interactions, and how it interacts with different solvent environments at an atomic level. These simulations could predict properties such as solvation free energies, radial distribution functions to describe the solvent structure around the molecule, and the dynamics of hydrogen bonding. Despite the utility of this method, no studies applying it to this compound have been found in the public domain.
Design and Application of 2s 2 Amino N,n,3,3 Tetramethylbutanamide As Peptidomimetic Scaffolds
Incorporation into Oligopeptide and Peptidomimetic Structures
The synthesis of peptides containing sterically hindered amino acids like (2S)-2-amino-N,N,3,3-tetramethylbutanamide poses significant challenges to standard solid-phase peptide synthesis (SPPS) protocols. The bulky tert-butyl group adjacent to the amine functionality can impede coupling reactions, often leading to low yields and incomplete sequences. However, advancements in coupling reagents and synthetic methodologies have enabled the successful incorporation of such demanding residues.
Specialized coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in combination with hindered amine bases like diisopropylethylamine (DIPEA), have proven effective in overcoming the steric hindrance associated with this compound. The choice of solvent and reaction temperature also plays a crucial role in optimizing the coupling efficiency.
Once incorporated, this amino acid derivative can serve as a C-terminal cap, effectively blocking enzymatic degradation by exopeptidases due to the N,N-dimethylated amide. This modification is a common strategy in drug design to enhance the metabolic stability and bioavailability of peptide-based therapeutics.
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Activating Agent | Typical Base | Relative Efficiency for Hindered Coupling |
| HBTU/HOBt | HOBt | DIPEA | Moderate |
| HATU | HOAt | DIPEA | High |
| HCTU | - | DIPEA | High |
| PyBOP | HOBt | DIPEA | Moderate to High |
Influence on Secondary Structure Induction and Stabilization (e.g., Helical, Beta-Turn Structures)
The conformational rigidity imposed by the tert-butyl group of this compound significantly influences the local and global secondary structure of a peptide. The steric bulk restricts the rotational freedom around the adjacent peptide bonds, thereby favoring specific dihedral angles (phi, ψ) and promoting the adoption of well-defined secondary structures.
Helical Structures: In oligopeptides, the incorporation of this residue can promote the formation of helical structures, such as 3(10)-helices and α-helices. The bulky side chain can act as a nucleation point for helix formation, particularly when placed at the N-terminus of a peptide sequence. The N,N-dimethylamide at the C-terminus can also contribute to stabilizing helical conformations by participating in non-covalent interactions and restricting the conformational freedom of the C-terminal end.
Beta-Turn Structures: Conversely, when strategically placed within a peptide sequence, this compound can act as a potent inducer of β-turns. nih.gov A β-turn is a four-amino-acid motif that reverses the direction of the polypeptide chain, and the conformational preferences of this hindered amino acid can favor the specific dihedral angles required for type I' or type II' β-turns. This property is particularly valuable in the design of cyclic peptides and other constrained structures where sharp turns are necessary.
Design of Conformationally Restricted Peptidomimetics
A key goal in peptidomimetic design is to create molecules that adopt a specific, bioactive conformation, thereby increasing potency, selectivity, and metabolic stability. lifechemicals.comwhiterose.ac.uk The incorporation of this compound is an effective strategy for achieving conformational restriction. lifechemicals.comwhiterose.ac.uk
The bulky tert-butyl group limits the accessible conformational space of the peptide backbone in its vicinity. This local constraint can have a cascading effect, leading to a more ordered and predictable three-dimensional structure for the entire molecule. By replacing a native amino acid with this constrained analogue, medicinal chemists can lock a peptide into a desired conformation that mimics the receptor-bound state of the natural ligand. This approach has been successfully employed in the development of enzyme inhibitors and receptor antagonists. lifechemicals.comwhiterose.ac.uk
Utility in Foldamer Chemistry and Self-Folding Architectures
Foldamers are synthetic oligomers that adopt well-defined, folded conformations reminiscent of natural biopolymers like proteins and nucleic acids. nih.gov The predictable folding patterns of foldamers make them attractive for a range of applications, including catalysis, molecular recognition, and materials science.
The conformational preferences imparted by this compound make it an excellent building block for the design of novel foldamers. By alternating this residue with other constrained or flexible monomers, researchers can create oligomers with unique and predictable folding patterns. The steric interactions of the tert-butyl group can drive the folding process, leading to the formation of helical or sheet-like structures in solution. The N,N-dimethylamide can also participate in directing the folding through specific non-covalent interactions.
Application as Building Blocks for Biomimetic Structures
Biomimetic materials are synthetic materials designed to mimic the structure and function of biological systems. Peptides and peptidomimetics are frequently used as building blocks for these materials due to their inherent biocompatibility and the vast chemical diversity of amino acid side chains.
The incorporation of this compound into peptide sequences can be used to control the self-assembly of these molecules into larger, ordered structures. The bulky side chains can influence the packing of the peptides, leading to the formation of nanofibers, hydrogels, or other nanostructured materials. These biomimetic materials have potential applications in tissue engineering, drug delivery, and biosensing. The enhanced proteolytic stability conferred by this residue also makes the resulting materials more durable in biological environments.
Supramolecular Chemistry and Self Assembly of 2s 2 Amino N,n,3,3 Tetramethylbutanamide Derivatives
Hydrogen Bonding Networks and Crystal Engineering
The primary amine (-NH₂) and the tertiary amide (-C(=O)N(CH₃)₂) groups are the principal sites for hydrogen bonding in (2S)-2-amino-N,N,3,3-tetramethylbutanamide. The amine group can act as a hydrogen bond donor, while the carbonyl oxygen of the amide is a strong hydrogen bond acceptor. In the solid state, these interactions are expected to be pivotal in directing the crystal packing.
Crystal engineering principles suggest that the interplay between the hydrogen bond donors and acceptors will likely lead to the formation of well-defined supramolecular synthons. For instance, intermolecular N-H···O hydrogen bonds between the amine of one molecule and the amide oxygen of another could lead to the formation of one-dimensional chains or tapes. The stereochemistry of the chiral center will further influence the packing of these chains, potentially leading to helical or pleated sheet-like arrangements.
Table 1: Potential Hydrogen Bond Parameters in Crystalline this compound Derivatives
| Donor-H···Acceptor | Typical Distance (Å) | Typical Angle (°) | Potential Supramolecular Motif |
| N-H···O=C | 2.8 - 3.2 | 150 - 180 | Chains, Dimers, Sheets |
| C-H···O=C | 3.0 - 3.5 | 120 - 160 | Stabilization of primary motifs |
Non-Covalent Interactions in Supramolecular Architectures
Beyond classical hydrogen bonds, other non-covalent interactions are expected to contribute significantly to the stability of supramolecular assemblies of this compound derivatives.
Dipole-Dipole Interactions: The amide group possesses a significant dipole moment. In the absence of strong hydrogen bonding competition, these dipoles will tend to align in an anti-parallel fashion to maximize electrostatic attraction, influencing the relative orientation of molecules within the crystal.
C-H···π Interactions: If aromatic moieties are introduced as derivatives, C-H···π interactions between the aliphatic C-H bonds of the tetramethylbutanamide core and the aromatic ring could provide additional directional control over the self-assembly process.
The combination of these interactions will dictate the final, most thermodynamically stable supramolecular architecture. The chirality of the molecule will ensure that the resulting structures are also chiral, which is a critical consideration for applications in areas such as asymmetric catalysis or chiral separations.
Formation of Ordered Structures and Nanomaterials (if applicable)
The propensity of this compound derivatives to form ordered structures through hydrogen bonding and other non-covalent interactions suggests their potential use in the bottom-up fabrication of nanomaterials. By modifying the periphery of the molecule, for example, by introducing long alkyl chains or photo-responsive groups, it may be possible to induce self-assembly into more complex structures like fibers, gels, or vesicles in solution.
For instance, the introduction of a long hydrophobic tail could lead to amphiphilic behavior, promoting aggregation in aqueous environments to form micelles or bilayers. The chiral nature of the headgroup could impart a twist to these assemblies, potentially leading to the formation of helical ribbons or nanotubes. The precise morphology of these nanostructures would be highly dependent on factors such as solvent, temperature, and concentration.
Molecular Recognition Phenomena in Self-Assembly Systems
The combination of a chiral center, hydrogen bonding sites, and a defined three-dimensional shape makes this compound a potential building block for synthetic receptors capable of molecular recognition. The amine and amide groups can act as binding sites for complementary guest molecules through hydrogen bonding.
For example, a self-assembled monolayer of this compound on a surface could present a chiral environment capable of selectively binding one enantiomer of a racemic guest molecule. The bulky tert-butyl group would create specific pockets or cavities within the assembled structure, contributing to the shape selectivity of the recognition process. The N,N-dimethyl groups, while not participating in hydrogen bonding, contribute to the steric environment of the amide, which can be crucial for achieving high selectivity in guest binding.
Dynamic Covalent Chemistry Approaches in Supramolecular Systems
Dynamic covalent chemistry (DCC) combines the reversibility of non-covalent interactions with the robustness of covalent bonds. The primary amine group of this compound is a suitable functional group for engaging in reversible covalent bond formation, such as the formation of imines or boronate esters.
Molecular Recognition and Biomolecular Interactions of 2s 2 Amino N,n,3,3 Tetramethylbutanamide Mechanistic Focus
Stereoselective Interactions with Biomolecules at a Molecular Level
The chirality of (2S)-2-amino-N,N,3,3-tetramethylbutanamide is a critical determinant of its potential biological activity. The specific three-dimensional arrangement of its atoms will dictate how it fits into the chiral environments of biological macromolecules like proteins and enzymes.
Ligand-Protein Binding Site Analysis (Non-Kinetic/Thermodynamic Aspects Only)
The binding of this compound to a protein receptor site would be governed by a combination of non-covalent interactions. The bulky tert-butyl group is likely to favor binding within a hydrophobic pocket of a protein. The primary amino group and the amide carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, forming specific hydrogen bonding patterns with amino acid residues such as aspartate, glutamate, serine, and threonine in a binding site. The N,N-dimethyl substitution on the amide nitrogen adds steric bulk and influences the electronic distribution of the amide group, which can further refine binding specificity.
Molecular docking studies on the (2R)-enantiomer suggest potential interactions with various biological targets, which implies that the (2S)-enantiomer would also exhibit specific binding, though likely with different affinities and selectivities for various protein targets.
Mechanistic Aspects of Enzyme-Substrate/Ligand Interactions
Enzymatic resolution processes have been used to separate enantiomers of related compounds, highlighting the stereoselective nature of enzyme-ligand interactions. For example, Candida antarctica lipase (B570770) B (CAL-B) has been used to selectively acetylate one enantiomer of 2-amino-3,3-dimethylbutanamide, leaving the other unreacted. This demonstrates the high degree of stereochemical discrimination that enzymes can exhibit.
Influence of Chirality on Biomolecular Interface Chemistry
Chirality is a fundamental aspect of molecular recognition in biological systems. nih.gov The differential interaction of enantiomers with a chiral environment, such as a protein binding site, is a well-established principle. For this compound, its (S)-configuration will lead to a unique set of diastereomeric interactions with a chiral receptor compared to its (R)-enantiomer. This can result in significant differences in biological activity, with one enantiomer potentially being a potent binder while the other is inactive. nih.gov
The precise spatial arrangement of the amino group, the tert-butyl group, and the N,N-dimethylamide moiety in the (2S)-form will determine the complementarity of the ligand with its binding partner. A subtle change in the position of just one of these groups, as would be the case between the (S) and (R) enantiomers, can dramatically alter the binding mode and affinity.
Structural Basis of Molecular Recognition
Advanced analytical techniques are essential to elucidate the structural basis of molecular recognition. While no specific structural studies for this compound bound to a biomolecule are available, techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy would be pivotal in understanding these interactions.
The presence of a tert-butyl group in the molecule makes it a potentially useful probe for NMR studies. The nine equivalent protons of the tert-butyl group give rise to a strong, sharp singlet in the 1H NMR spectrum, which can be monitored for changes upon binding to a protein. This can provide valuable information on the binding event and the local environment of the ligand in the protein-ligand complex, even in large molecular systems. nih.gov
Future Directions and Emerging Research Avenues for 2s 2 Amino N,n,3,3 Tetramethylbutanamide
Integration into Advanced Materials Science and Functional Polymers
The incorporation of naturally occurring amino acid moieties into synthetic polymer chains is a burgeoning field of research, enabling the creation of materials with unique properties such as chirality, biocompatibility, and responsiveness. researchgate.net The structure of (2S)-2-amino-N,N,3,3-tetramethylbutanamide makes it a compelling monomer for the synthesis of novel functional polymers and advanced materials.
The primary amine group serves as a reactive handle for polymerization, allowing its integration into various polymer backbones like polyamides, polyimides, or as a side-chain functional group on vinyl polymers. rsc.org The key attributes of this molecule are expected to impart specific properties to the resulting materials:
Chirality Transfer: The inherent chirality of the (2S)-center can be transferred to the macromolecular level, inducing the formation of stable helical conformations in the polymer chain. rsc.orgacs.org This is particularly relevant for creating chiroptical materials with applications in chiral recognition, separation, and asymmetric catalysis. researchgate.netmdpi.com
Steric Influence: The bulky tert-butyl group can significantly impact the polymer's physical properties. It is anticipated to restrict chain mobility, leading to an increase in the glass transition temperature (Tg) and enhanced thermal stability. Furthermore, the steric hindrance can create defined free volume within the polymer matrix, a desirable trait for applications in gas separation membranes.
Solubility and Processing: The N,N-dimethylamide functionality is expected to influence the polymer's solubility profile, potentially enhancing its processability in a range of organic solvents. researchgate.netbohrium.com
Future research would involve synthesizing a series of polymers incorporating this compound and systematically characterizing their properties.
Table 1: Projected Properties of a Hypothetical Polystyrene Derivative Functionalized with this compound
| Property | Standard Polystyrene | Hypothetical Functionalized Polystyrene | Rationale for Projected Change |
| Glass Transition Temp. (Tg) | ~100 °C | >130 °C | Increased chain rigidity from bulky tert-butyl groups. |
| Thermal Decomposition (Td) | ~350 °C | >380 °C | Steric hindrance limits bond rotation and thermal motion. |
| Chiral Optical Activity | None | Strong Cotton Effect | Transfer of stereocenter chirality to the polymer backbone. acs.org |
| Gas Permeability (e.g., CO₂) | Low | Moderate-High | Increased fractional free volume due to inefficient chain packing. |
Exploration in Novel Catalytic Cycles and Multicomponent Reactions
Chiral amines and their derivatives are foundational to modern asymmetric catalysis, serving as highly effective organocatalysts or as ligands for transition metal complexes. mdpi.comacs.org The unique structure of this compound, with its primary amine, amide group, and significant steric bulk, offers intriguing possibilities in this domain.
As a ligand, the compound can coordinate to metal centers through its primary amine and potentially the amide oxygen, forming a chiral environment for asymmetric transformations. The sterically demanding tert-butyl group is positioned to create a well-defined chiral pocket around the metal's active site, which is crucial for achieving high levels of enantioselectivity in reactions such as asymmetric reductions, hydrogenations, or C-H activation. nih.govnih.gov The development of ligands with atropoisomeric or point chirality is a key strategy for efficient transmission of chiral information during a catalytic cycle. nih.gov
Furthermore, this compound is a prime candidate for use in multicomponent reactions (MCRs), which are highly efficient processes for building molecular complexity in a single step. nih.gov As an amine component in reactions like the Ugi or Passerini reaction, it can introduce its unique sterically hindered, chiral fragment into the final product, rapidly generating libraries of complex molecules. The N,N-dimethylamide group is generally stable under these conditions and would remain as a key feature in the resulting scaffold. researchgate.net
Table 2: Hypothetical Performance in a Model Asymmetric Transfer Hydrogenation Reaction
| Catalyst System | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) |
| RuCl₂(p-cymene)₂ + Ligand A | Acetophenone | 98 | 95 (R) |
| RuCl₂(p-cymene)₂ + Ligand B | 1-Tetralone | 95 | 92 (S) |
| RuCl₂(p-cymene)₂ + Ligand C | 2-Chloroacetophenone | 99 | 97 (R) |
Ligands A, B, and C represent hypothetical catalysts derived from this compound, showcasing its potential to induce high stereoselectivity across various ketone substrates. The high enantiomeric excess is attributed to the sterically constrained chiral environment provided by the ligand. nih.gov
Development of Next-Generation Peptidomimetic Libraries with Enhanced Properties
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced metabolic stability and oral bioavailability. lifechemicals.comnih.gov The incorporation of non-canonical amino acids is a cornerstone of peptidomimetic design. nih.govsigmaaldrich.com this compound, as a derivative of tert-leucine, is an exemplary building block for this purpose.
The tert-butyl side chain is known to confer exceptional resistance to enzymatic degradation by proteases, a major limitation of natural peptide therapeutics. researchgate.net When incorporated into a peptide sequence, this bulky group restricts the conformational freedom of the peptide backbone, promoting the formation of specific secondary structures like β-turns or helices. asinex.com This conformational constraint can lead to higher binding affinity and selectivity for biological targets. nih.gov
The N,N-dimethylamide at the C-terminus further enhances metabolic stability by protecting against carboxypeptidase cleavage. Backbone modifications, such as N-alkylation, are known to alter hydrogen-bonding patterns and affect conformational freedom, which can be a tool for fine-tuning peptide structure and function. nih.gov The use of this pre-modified building block would allow for the rapid synthesis of peptide libraries with built-in stability at the C-terminus, streamlining the drug discovery process.
Application in Chemoinformatics and Machine Learning for Molecular Design
Chemoinformatics and artificial intelligence are revolutionizing molecular design by enabling the de novo creation of molecules with optimized properties. drugdesign.orgrti.org Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can explore vast chemical space to design novel compounds. nih.govacs.org
This compound can serve as a valuable chiral building block or scaffold within these computational frameworks. Its defined stereochemistry, steric profile, and functional groups can be encoded as input for machine learning algorithms. These algorithms can then be trained to generate novel molecules that incorporate this fragment while optimizing for a desired property, such as binding affinity to a specific protein target or predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) characteristics. google.comfrontlinegenomics.com
This approach accelerates the design-build-test-learn cycle. For instance, a machine learning model could be tasked with designing a library of peptidomimetics based on this building block, selecting for compounds with high predicted cell permeability and target selectivity, thereby prioritizing the most promising candidates for synthesis and experimental validation. nih.govacs.org
Synergistic Computational-Experimental Approaches for Deeper Understanding
The most profound advances are expected from a synergistic approach that combines computational modeling with experimental validation. Theoretical methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can provide deep, atom-level insights into the behavior of this compound in various contexts. americanpeptidesociety.orgspringernature.com
DFT Studies: DFT calculations can be used to predict the geometry and electronic properties of metal complexes containing this compound as a ligand, helping to rationalize its effectiveness in asymmetric catalysis. nih.govrug.nlubc.ca It can also be used to model transition states of reactions, providing a theoretical basis for observed stereochemical outcomes. nih.gov
MD Simulations: MD simulations can model the conformational dynamics of polymers or peptidomimetics incorporating this building block. nih.govnih.gov For example, simulations could predict the stability of a helical polymer structure in different solvents or model the binding of a peptidomimetic to its protein target, revealing key interactions that drive its biological activity. mdpi.com
These computational predictions would guide experimental efforts by identifying the most promising synthetic targets and experimental conditions. In turn, experimental results would be used to refine and validate the computational models, creating a powerful feedback loop that accelerates discovery and deepens the fundamental understanding of the structure-property relationships governing this versatile chiral molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
